5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, a scaffold known for its fused heterocyclic structure and diverse pharmacological applications. Its core consists of a pyrimidine ring fused to a quinoline system, with substituents at positions 5-(4-methoxyphenyl) and 2-(propylsulfanyl). The tetrahydropyrimidoquinoline backbone confers rigidity, while the methoxy and sulfanyl groups modulate electronic and steric properties, influencing reactivity and biological activity .
Synthesis: The compound is synthesized via multicomponent reactions (MCRs) involving pyrazole-4-carboxaldehyde, dimedone, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one under ultrasonic irradiation . Alternative routes include cyclocondensation of aminocyanopyridine precursors with DMF-DMA (dimethylformamide dimethyl acetal) in dioxane, followed by hydrazine hydrate treatment .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-11-28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-2)10-8-12)17-14(22-19)5-4-6-15(17)25/h7-10,16H,3-6,11H2,1-2H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUHBANPVPNETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the quinoline family known for its diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Tetrahydropyrimidoquinoline core : This bicyclic structure is known for its biological significance.
- Methoxyphenyl group : The presence of the methoxy group enhances lipophilicity and may influence biological activity.
- Propylsulfanyl substituent : This moiety may contribute to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. The ID50 values , which indicate the concentration required to inhibit cell growth by 50%, were reported in the range of for similar pyrimidoquinoline derivatives .
- In vivo studies demonstrated that these compounds can significantly reduce tumor volume and increase survival rates in murine models of melanoma .
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory and analgesic properties:
- In a study involving mice, administration of similar compounds resulted in a 76.48% reduction in paw volume , comparable to established anti-inflammatory agents like phenylbutazone when administered at specific doses (40 mg/kg) .
- The analgesic activity was noted to be peripheral in nature, evidenced by a significant reduction in writhing response during pain assessment tests .
The mechanisms underlying the biological activities of this class of compounds may involve:
- Inhibition of cellular proliferation pathways : The tetrahydropyrimidoquinoline structure is thought to interfere with key signaling pathways involved in cancer cell proliferation.
- Modulation of inflammatory mediators : Similar compounds have been shown to downregulate pro-inflammatory cytokines and other mediators involved in pain and inflammation.
Case Studies
- Case Study on Melanoma Treatment :
- Analgesic Activity Assessment :
Data Summary
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₂H₂₅N₃O₃S
- Functional Groups : Methoxyphenyl (electron-donating), propylsulfanyl (hydrophobic/lipid-anchoring), and dione moieties (hydrogen-bonding capacity).
- Spectroscopic Data : Comparable derivatives exhibit IR peaks at ~1705 cm⁻¹ (C=O stretch) and NMR signals for methoxy protons at δ ~3.8 ppm .
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key analogs, focusing on substituent effects, synthesis efficiency, and biological activity:
Key Findings and Trends
Substituent Effects: Methoxyphenyl vs. Chlorophenyl: Chlorophenyl derivatives (e.g., 5-(4-chlorophenyl) ) exhibit superior anticancer activity (IC₅₀: 6.8 μM) compared to methoxyphenyl analogs (IC₅₀: 12.5 μM), likely due to enhanced electrophilicity and membrane permeability . Sulfanyl vs. Amino Groups: Propylsulfanyl moieties improve lipid solubility (LogP: 2.8) versus amino groups (LogP: ~1.5), aiding cellular uptake .
Synthesis Efficiency :
- Ultrasonic MCRs achieve near-quantitative yields (94–99%) due to accelerated reaction kinetics, outperforming traditional reflux methods (78–88%) .
Biological Activity :
- Derivatives with rigid substituents (e.g., dichlorophenyl ) show higher melting points (>300°C) and enhanced thermal stability, correlating with improved in vitro potency.
Q & A
Q. Data Conflict Resolution :
- Cross-validate using multiple techniques (e.g., compare elemental analysis with NMR integration).
- Re-examine sample purity via HPLC or recrystallization if discrepancies arise (e.g., C% mismatch in elemental analysis vs. theoretical values) .
How can the synthetic route be optimized for higher yield and scalability?
Advanced Research Question
Answer:
Key strategies include:
- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., Fe(DS)₃ catalyst under sonication enhances cyclization efficiency) .
- Catalyst Selection : Lewis acid-surfactant combined catalysts (e.g., Fe(DS)₃) improve regioselectivity in fused-ring formation .
- Continuous Flow Reactors : Scalable production with controlled temperature and reagent mixing, as seen in industrial pyrimidine syntheses .
Q. Example Optimization Table :
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 24–48 hrs | 4–6 hrs (sonication) |
| Yield | 50–60% | 75–85% |
| Purification | Column Chromatography | Recrystallization |
What is the role of the propylsulfanyl substituent in modulating biological activity?
Advanced Research Question
Answer:
The propylsulfanyl group:
- Enhances lipophilicity , improving membrane permeability (critical for CNS-targeted compounds).
- Acts as a hydrogen bond acceptor , influencing target binding (e.g., enzyme active sites) .
- Comparative studies with methylthio or phenylthio analogs (e.g., 6b vs. 6c in ) show altered bioactivity profiles, suggesting substituent-dependent interactions.
Q. Methodological Approach :
- Synthesize analogs with varying sulfur-containing substituents.
- Evaluate via in vitro assays (e.g., enzyme inhibition) and computational docking to map binding interactions.
How can researchers design experiments to assess the compound’s potential as an enzyme inhibitor?
Basic Research Question
Answer:
Stepwise Protocol :
Target Selection : Prioritize enzymes structurally related to the compound’s scaffold (e.g., kinases, DHFR).
Assay Development :
- Use fluorescence-based or calorimetric assays (ITC) to measure binding affinity.
- Compare IC₅₀ values against known inhibitors .
Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray diffraction studies.
Q. Key Considerations :
- Include positive/negative controls (e.g., methotrexate for DHFR inhibition).
- Validate results across multiple assay formats to minimize false positives.
What solvent systems are optimal for solubility challenges during in vitro testing?
Basic Research Question
Answer:
- Polar Aprotic Solvents : DMSO or DMF for stock solutions (0.1–10 mM).
- Aqueous Buffers : Use co-solvents (e.g., 5% Tween-80 in PBS) for biological assays .
- NMR Studies : CDCl₃/DMSO-d₆ mixtures resolve broad peaks from hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
